Superior In Vitro Potency Against Streptococcus pneumoniae Relative to Ciprofloxacin and Ofloxacin
Temafloxacin demonstrates significantly greater in vitro potency against Streptococcus pneumoniae, a key respiratory pathogen, compared to ciprofloxacin and ofloxacin [1]. A study by Spangler et al. (1992) using a standardized agar dilution method found the MIC50 and MIC90 values for temafloxacin to be half those of the comparators [1]. This quantifiable difference supports its superior activity against pneumococci, a finding corroborated by other studies where temafloxacin was 2- to 4-fold more potent than ciprofloxacin [2].
| Evidence Dimension | In vitro antibacterial activity (MIC50 and MIC90) |
|---|---|
| Target Compound Data | Temafloxacin: MIC50 = 0.5 μg/mL, MIC90 = 1.0 μg/mL |
| Comparator Or Baseline | Ciprofloxacin and Ofloxacin: MIC50 = 1.0 μg/mL, MIC90 = 2.0 μg/mL (for both) |
| Quantified Difference | 2-fold lower MIC50 and MIC90 for temafloxacin |
| Conditions | Agar dilution method on Mueller-Hinton agar supplemented with sheep blood; tested against 53 penicillin-susceptible, 35 intermediate-resistant, and 51 penicillin-resistant pneumococci isolates. |
Why This Matters
This two-fold potency advantage is critical for researchers modeling pneumococcal infections, as it allows for effective bacterial clearance at lower drug concentrations, which is a key variable in in vitro and in vivo study design.
- [1] Spangler SK, et al. Susceptibilities of penicillin-susceptible and -resistant strains of Streptococcus pneumoniae to RP 59500, vancomycin, erythromycin, PD 131628, sparfloxacin, temafloxacin, win 57273, ofloxacin, and ciprofloxacin. Antimicrob Agents Chemother. 1992 Apr;36(4):856-9. View Source
- [2] Hardy DJ, et al. Activity of temafloxacin against respiratory pathogens. Antimicrob Agents Chemother. 1991 Mar;35(3):423-9. View Source
